2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid
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Overview
Description
2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloroacetyl group, an amino group, and a methylpentanoic acid moiety. Its distinct chemical properties make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The intermediate product is then further reacted with another amino acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-[(2-Bromoacetyl)amino]acetyl]amino]-4-methylpentanoic acid
- 2-[[2-[(2-Iodoacetyl)amino]acetyl]amino]-4-methylpentanoic acid
Uniqueness
Compared to its analogs, 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid is unique due to its specific reactivity and stability. The chloroacetyl group provides a balance between reactivity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
82784-62-1 |
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Molecular Formula |
C10H17ClN2O4 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H17ClN2O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5H2,1-2H3,(H,12,14)(H,13,15)(H,16,17) |
InChI Key |
UEXGWIHSLXRGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CCl |
Origin of Product |
United States |
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